
3,4,5-Tribromo-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4,5-Tribromo-2,6-dimethylpyridine” is a chemical compound with the molecular formula C7H6Br3N . It has a molecular weight of 343.84 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of “this compound” has been studied in the context of the Suzuki–Miyaura cross-coupling reaction . This reaction involves ortho-substituted phenylboronic acids and this compound, resulting in mono-, di-, and triarylpyridine derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction involving “this compound” and ortho-substituted phenylboronic acids has been analyzed . The reaction yields a series of mono-, di-, and triarylpyridine derivatives .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 343.84 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Suzuki-Miyaura Cross-Coupling Reactions : This compound is utilized in the Suzuki-Miyaura cross-coupling reaction to synthesize a variety of triarylpyridines. This process is applicable to both tribromodimethylpyridines and a range of arylboronic acids (Błachut et al., 2016).
Forensic Relevance
- Preparation of Forensically Relevant Pyridines : Another important application of 3,4,5-Tribromo-2,6-dimethylpyridine is in forensic science, where it's used for preparing forensically relevant pyridines, again utilizing the Suzuki cross-coupling reaction (Błachut, Czarnocki, & Wojtasiewicz, 2006).
Structural Chemistry
- Structural Characterization : It serves as a key compound in the study of molecular structures, as evidenced by its use in determining the crystal structures of dibromo and diiodo dimethylpyridines (Pugh, 2006).
Mechanistic Aspects in Reactions
- Suzuki-Miyaura Reaction Mechanism Studies : This compound is also significant in exploring the mechanisms of the Suzuki-Miyaura reaction, particularly in studying atropisomers and regioselectivity (Pomarański et al., 2018).
Catalytic Applications
- Catalysis in Alkenylation : It's involved in catalysis, particularly in the C(sp3)–H alkenylation of dimethylpyridines, a process critical for synthesizing certain organic compounds (Lopez et al., 2016).
Nitration and Isomerization
- Nitration and Isomerization Studies : The compound is used in studying nitration and isomerization reactions, as seen in the synthesis of dinitrocyclohex-3-enones (Chittenden et al., 1982).
Surface Characterization
- Characterizing Acid Surfaces : 2,6-Dimethylpyridine, a related compound, is used for characterizing acid surfaces, indicating its importance in surface science and catalysis (Corma, Rodellas, & Fornés, 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4,5-tribromo-2,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUFRRICNUMXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
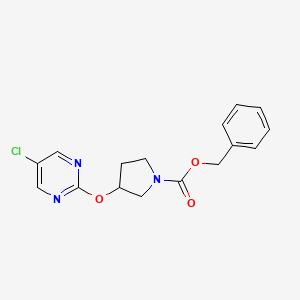
![2-(Oxan-4-yl)-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2990301.png)
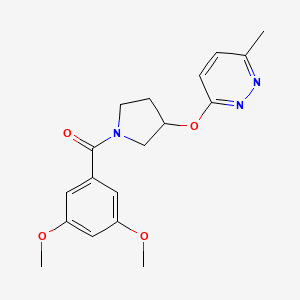
![6-ethyl 3-methyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2990303.png)
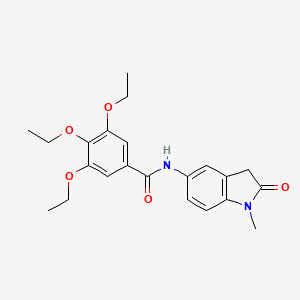
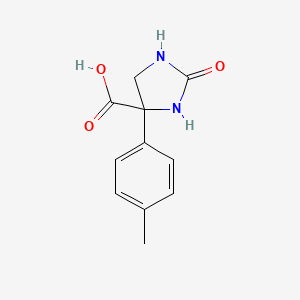
![7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2990312.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide](/img/structure/B2990316.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2990317.png)
![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2990321.png)
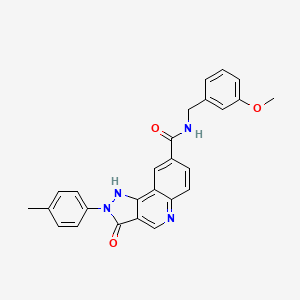
![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)
